molecular formula C23H28N4O8 B12106079 Suc-DL-Ala-DL-Ala-DL-Ala-AMC

Suc-DL-Ala-DL-Ala-DL-Ala-AMC

Cat. No.: B12106079
M. Wt: 488.5 g/mol
InChI Key: MAGINVQXSROGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Ala-AMC involves the coupling of N-Succinyl-Alanyl-Alanyl-Alanyl with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Suc-Ala-Ala-Ala-AMC follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under controlled conditions to maintain its stability .

Mechanism of Action

Suc-Ala-Ala-Ala-AMC acts as a substrate for elastase and elastase-like enzymes. Upon enzymatic cleavage, the peptide bond between the alanyl residues and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be quantitatively measured, providing insights into the protease activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-Ala-Ala-Ala-AMC is unique due to its specificity for elastase and elastase-like enzymes, making it particularly useful in studies focused on these proteases. Its strong fluorescent properties also make it a valuable tool in quantitative assays .

Properties

IUPAC Name

4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGINVQXSROGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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